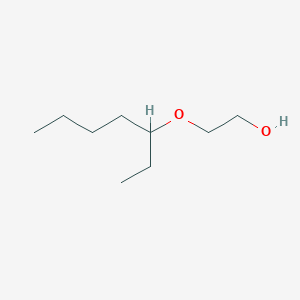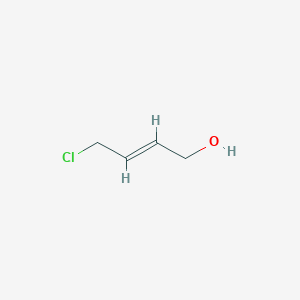
3-(Piperidin-3-yl)propanoic acid
Übersicht
Beschreibung
3-(Piperidin-3-yl)propanoic acid is a biochemical used for proteomics research . Its molecular formula is C8H15NO2 .
Molecular Structure Analysis
The molecular structure of 3-(Piperidin-3-yl)propanoic acid can be represented by the formula C8H15NO2 . The InChI code for this compound is 1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Piperidin-3-yl)propanoic acid are not detailed in the literature, piperidine derivatives are known to undergo various intra- and intermolecular reactions .Physical And Chemical Properties Analysis
3-(Piperidin-3-yl)propanoic acid has a molecular weight of 157.21 . It has a density of 1.039g/cm3 and a boiling point of 299.4ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
3-(Piperidin-3-yl)propanoic acid: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they form the backbone of many drugs . The compound can undergo intra- and intermolecular reactions to produce substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
Pharmacological Research
Due to the presence of the piperidine moiety, 3-(Piperidin-3-yl)propanoic acid is significant in pharmacological research. It can be used to develop potential drugs, and its derivatives are found in over twenty classes of pharmaceuticals . The compound’s biological activity is often evaluated for the discovery of new therapeutic agents.
Coordination Chemistry
This compound serves as a ligand in coordination chemistry to create complex polymers with metals such as silver (Ag), copper (Cu), and zinc (Zn) . These coordination polymers have potential applications in catalysis, molecular recognition, and as materials for electronic devices.
Hydrothermal Synthesis
In hydrothermal synthesis, 3-(Piperidin-3-yl)propanoic acid is used to generate coordination polymers with interesting properties. For example, it can react with metal salts in methanol to form polymers like [Zn(PPA)2(H2O)2]n and [Cd(PPA)2]n, which have applications in materials science .
Chelation of Rare-Earth Ions
The compound can act as a bidentate chelating agent for rare-earth ions such as europium (Eu³⁺) and terbium (Tb³⁺). This chelation is used to enhance fluorescence in sol-gels, which is beneficial in creating materials with specific optical properties .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-piperidin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h7,9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDZOPQSMGHRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408901 | |
| Record name | 3-(piperidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-3-yl)propanoic acid | |
CAS RN |
1822-31-7 | |
| Record name | 3-(piperidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)









